![molecular formula C13H21NO2 B2836080 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2287265-50-1](/img/structure/B2836080.png)
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is a novel compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane moiety imparts significant strain to the molecule, making it a valuable scaffold for drug discovery and other research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves the annulation of bicyclobutanes with ynamides. A notable method is the Lewis acid-catalyzed (3 + 2) annulation, which utilizes Scandium triflate (Sc(OTf)3) as a catalyst. This reaction proceeds under mild conditions and involves the nucleophilic addition of the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclobutanes, followed by annulation with the resulting enolate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Lewis acid-catalyzed annulation reaction suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for large-scale production.
化学反应分析
Types of Reactions
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
科学研究应用
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its strained bicyclo[1.1.1]pentane structure.
Medicine: Investigated for its potential as a drug scaffold, particularly in the development of novel therapeutics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane moiety provides a rigid and strained scaffold that can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Similar structure but with a tert-butyl group instead of a cyclohexyl group.
2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Contains a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
2-Amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid is unique due to its cyclohexyl substitution, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in drug discovery and material science.
属性
IUPAC Name |
2-amino-2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-10(11(15)16)13-6-12(7-13,8-13)9-4-2-1-3-5-9/h9-10H,1-8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRJRHBVCZXDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine](/img/structure/B2835998.png)
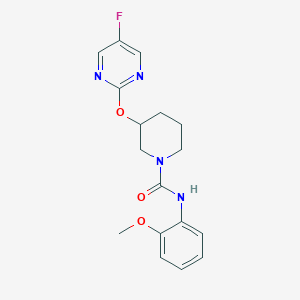
![(E)-2-(benzo[d]oxazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2836002.png)
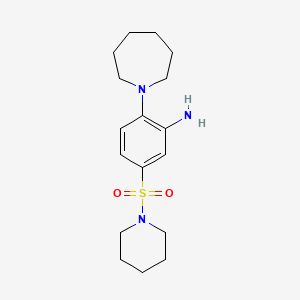
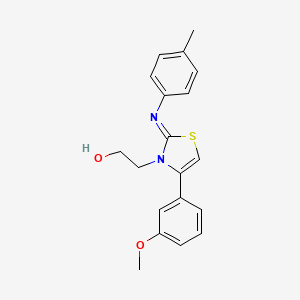
![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
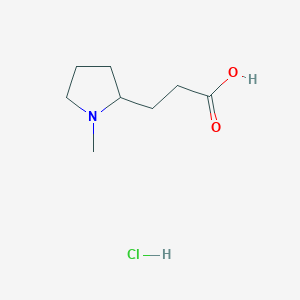
![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2836011.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)
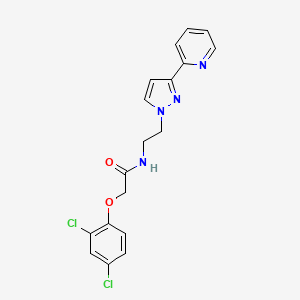
![methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2836018.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)
